Cas no 1160253-83-7 (2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride)
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-ETHOXYPHENYL)-6-METHYLQUINOLINE-4-CARBONYL CHLORIDE
- STL196996
- BBL014587
- R7083
- 4-quinolinecarbonyl chloride, 2-(3-ethoxyphenyl)-6-methyl-
- 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
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- MDL: MFCD03421163
- Inchi: 1S/C19H16ClNO2/c1-3-23-14-6-4-5-13(10-14)18-11-16(19(20)22)15-9-12(2)7-8-17(15)21-18/h4-11H,3H2,1-2H3
- InChI Key: SWGAVXDZPBFWPS-UHFFFAOYSA-N
- SMILES: ClC(C1C=C(C2C=CC=C(C=2)OCC)N=C2C=CC(C)=CC2=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 416
- Topological Polar Surface Area: 39.2
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E051275-250mg |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl Chloride |
1160253-83-7 | 250mg |
$ 275.00 | 2022-06-05 | ||
| TRC | E051275-500mg |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl Chloride |
1160253-83-7 | 500mg |
$ 450.00 | 2022-06-05 | ||
| TRC | E051275-1000mg |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl Chloride |
1160253-83-7 | 1g |
$ 720.00 | 2022-06-05 | ||
| Chemenu | CM264766-5g |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |
1160253-83-7 | 97% | 5g |
$711 | 2021-08-18 | |
| Chemenu | CM264766-1g |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |
1160253-83-7 | 97% | 1g |
$296 | 2022-06-14 | |
| abcr | AB378585-500 mg |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |
1160253-83-7 | 500MG |
€254.60 | 2023-01-15 | ||
| abcr | AB378585-1 g |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |
1160253-83-7 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB378585-5 g |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride |
1160253-83-7 | 5g |
€907.00 | 2023-04-25 | ||
| abcr | AB378585-500mg |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride; . |
1160253-83-7 | 500mg |
€269.00 | 2025-04-22 | ||
| abcr | AB378585-1g |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride; . |
1160253-83-7 | 1g |
€317.00 | 2025-04-22 |
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Suppliers
2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Introduction to 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS No. 1160253-83-7) and Its Applications in Modern Chemical Biology
The compound 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS No. 1160253-83-7) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. As a versatile intermediate, this molecule has garnered significant attention in the scientific community due to its structural complexity and potential applications in drug discovery and molecular research. The quinoline scaffold, a well-documented pharmacophore, is renowned for its role in various therapeutic agents, while the presence of an ethoxy group and a carbonyl chloride functionality introduces additional reactivity that enhances its utility in synthetic chemistry.
At the heart of this compound's appeal lies its ability to serve as a key building block in the synthesis of more complex molecules. The carbonyl chloride moiety, in particular, is highly reactive and can participate in nucleophilic addition reactions, enabling the formation of amides, esters, and other functional derivatives. This reactivity makes it an invaluable tool for medicinal chemists seeking to develop novel bioactive compounds. Furthermore, the 3-Ethoxyphenyl substituent imparts unique electronic and steric properties to the molecule, which can be fine-tuned to modulate biological activity.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds like quinolines in addressing complex diseases. Studies have demonstrated that quinoline derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Among these derivatives, those incorporating a carbonyl chloride group have shown promise as prodrugs or intermediates for covalent drug design—strategies that enhance target specificity and duration of action. The compound 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is no exception, offering a platform for exploring such innovative approaches.
In the realm of drug development, the ability to efficiently modify quinoline cores is crucial for optimizing pharmacokinetic profiles and therapeutic efficacy. The methyl group at the 6-position of the quinoline ring influences both electronic distribution and steric hindrance, factors that are critical for receptor binding affinity. By leveraging this compound as a precursor, researchers can systematically explore variations in substitution patterns to identify lead candidates with improved properties. For instance, recent studies have utilized similar quinoline derivatives to develop kinase inhibitors targeting aberrantly expressed enzymes in cancer cells.
The ethoxyphenyl moiety further enriches the structural diversity of this compound, allowing for interactions with biological targets that may not be accessible with simpler phenyl or halogenated aromatic groups. This feature has been exploited in designing molecules that engage specific protein pockets or enzyme active sites with high selectivity. In particular, quinoline-based compounds have shown promise in modulating pathways involving transcription factors and signaling molecules—key players in diseases such as neurodegeneration and autoimmune disorders. The reactivity introduced by the carbonyl chloride group provides an additional layer of flexibility, enabling post-synthetic modifications that can fine-tune biological activity.
From a synthetic chemistry perspective, 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride exemplifies the power of multi-functionalized intermediates in streamlining complex syntheses. The combination of electron-deficient and electron-rich regions within its structure allows for diverse reaction pathways, including cross-coupling reactions, cyclizations, and condensations. These reactions are often pivotal in constructing intricate molecular architectures required for advanced pharmaceuticals. Moreover, the stability and handling characteristics of this compound make it suitable for large-scale preparations without compromising purity or yield—a critical consideration for industrial applications.
Emerging research also highlights the potential of this compound in materials science applications beyond traditional pharmaceuticals. Quinoline derivatives are known to exhibit luminescent properties when incorporated into organic semiconductors or metal-organic frameworks (MOFs). The presence of both aromatic rings and polar functional groups enhances their solubility and compatibility with various matrices, making them attractive candidates for optoelectronic devices or sensors. While these applications are still under exploration, they underscore the broad utility of molecules like 2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride across multiple scientific disciplines.
The development of new synthetic methodologies has further expanded the horizons for this compound's use. Advances in catalytic systems allow for more efficient transformations involving its reactive sites, reducing byproducts and improving overall atom economy. Such improvements are not only cost-effective but also align with green chemistry principles by minimizing waste generation during production processes. Researchers are increasingly adopting these innovations to access novel derivatives with enhanced properties for drug discovery or material applications.
In conclusion,2-(3-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS No. 1160253-83-7) stands as a testament to the ingenuity inherent in modern chemical synthesis and its relevance across diverse fields. Its unique structural features—combining a quinoline core with an ethoxy group and a carbonyl chloride functionality—make it a valuable asset for medicinal chemists seeking to design next-generation therapeutics while also offering potential benefits in materials science applications. As research continues to uncover new ways to harness its reactivity and versatility,this compound will undoubtedly remain at forefrontof scientific exploration.
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